Clomipramine-D3 Hydrochloride
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Overview
Description
Clomipramine-D3 Hydrochloride is a deuterated form of clomipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of clomipramine. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that is useful in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clomipramine-D3 Hydrochloride involves the deuteration of clomipramineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic enrichment. The final product is typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Clomipramine-D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Clomipramine-D3 Hydrochloride has several applications in scientific research:
Mechanism of Action
Clomipramine-D3 Hydrochloride, like clomipramine, acts as a potent inhibitor of serotonin reuptake. It increases the levels of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. This leads to enhanced neurotransmission and alleviation of symptoms associated with depression and obsessive-compulsive disorder . The compound also exhibits affinity for histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .
Comparison with Similar Compounds
- Doxepin-D3 Hydrochloride
- Dosulepin-D3 Hydrochloride
- Nortriptyline-D3 Hydrochloride
Comparison: Clomipramine-D3 Hydrochloride is unique due to its specific deuteration pattern, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterpart, this compound exhibits improved pharmacokinetic properties, such as increased plasma half-life and reduced metabolic degradation . This makes it a valuable tool in pharmacological research and drug development.
Properties
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWMKZEIBHDTH-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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